1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate is a heterocyclic compound characterized by its unique pyrrolo-pyridine core structure. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified as a pyridine derivative, specifically belonging to the category of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties.
The synthesis of 1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate typically involves several synthetic routes. One common method includes the reaction of 4-chloro-1H-pyrrolo[3,2-c]pyridine with various benzyl halides under basic conditions. The reaction is generally conducted in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures, often in the presence of bases like potassium carbonate to facilitate nucleophilic substitution reactions .
In laboratory settings, the synthesis may follow these steps:
Industrial production methods are less documented but likely mirror laboratory processes with optimizations for yield and purity.
The molecular formula is , and it has a molecular weight of approximately 164.17 g/mol. The presence of a hydroxyl group contributes to its reactivity and potential biological activity.
1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate primarily involves its interaction with biological targets within cells. Its structural features allow it to bind effectively to specific receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways. For instance, derivatives of this compound have shown potential as inhibitors of fibroblast growth factor receptors (FGFRs) and colchicine-binding sites, which are crucial in cancer therapy .
1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate typically appears as a solid at room temperature. Its solubility profile varies depending on the solvent used but is generally soluble in polar organic solvents.
The compound exhibits notable reactivity due to the presence of functional groups that allow for further chemical modifications. It adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for drug development .
1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate has several scientific applications:
Its unique structural attributes make it a promising candidate for the development of new pharmacological agents targeting specific biological pathways .
Pyrrolopyridines represent a class of nitrogen-dense bicyclic heteroaromatic scaffolds that function as privileged structures in medicinal chemistry. These isomers – including [3,2-c], [3,2-b], [2,3-b], and [2,3-c] positional variants – exhibit distinct electronic distributions and hydrogen-bonding capabilities due to nitrogen atom placement. The 1H-pyrrolo[3,2-c]pyridine system (molecular formula: C₇H₆N₂O; molecular weight: 134.14 g/mol) features a bridgehead nitrogen that confers a dipole moment of approximately 4.5 D, significantly influencing binding interactions [1] [2]. This scaffold's canonical resonance forms include a zwitterionic configuration (1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate) that enhances solubility and facilitates salt bridge formation with biological targets. The compound's crystallographic signature reveals a planar structure with bond angles of 117.5° at the N-oxide moiety, enabling optimal fit within enzymatic pockets [1] [6].
Bioisosteric Properties: Pyrrolo[3,2-c]pyridine serves as a conformationally constrained bioisostere for endogenous purines and synthetic stilbenes. Its 6π-electron system mimics the adenine pharmacophore in kinase interactions while the N-oxide functionality provides hydrogen bond acceptor capacity comparable to carbonyl groups [8] [10]. This dual functionality underpins its versatility across target classes, from kinase inhibition to microtubule disruption.
Synthetic Versatility: The scaffold contains multiple derivatization sites (C2, C3, C6, C7, N1), enabling structure-activity relationship (SAR) optimization. Bromination occurs preferentially at C3, while electrophilic substitution favors C6, providing orthogonal handles for cross-coupling reactions [3] [6]. N1-protection (e.g., tert-butoxycarbonyl, BOC) enhances stability during synthetic manipulation, as evidenced by the isolable BOC-protected derivative (C₁₂H₁₄N₂O₃, MW 234.26 g/mol) [6].
Table 1: Comparative Analysis of Pyrrolopyridine Isomers
Isomer | Dipole Moment (D) | pKa (Conjugate Acid) | Preferred Derivatization Sites | Representative Bioactivity |
---|---|---|---|---|
[3,2-c] (5-olate) | 4.5 | 3.2 (N1) | C3, C6, N1 | Tubulin polymerization inhibition (IC₅₀ < 0.5 μM) |
[3,2-b] | 3.1 | 4.8 (N1) | C2, C5, C6 | Kinase inhibition (FMS IC₅₀ = 30-96 nM) |
[2,3-b] | 2.8 | 2.5 (N1) | C3, C5, C6 | Antibacterial (MIC = 3.12 μg/mL) |
[2,3-c] | 4.2 | 3.9 (N1) | C2, C3, C7 | Antiviral (EC₅₀ = 61.70 μM) |
Configuration-constrained strategies address the metabolic instability of bioactive cis-olefins by replacing them with rigid heterocycles. The 1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate scaffold effectively locks the bioactive conformation of combretastatin A-4 (CA-4) analogues, preventing isomerization to therapeutically inactive trans-configurations [3] [10]. Molecular dynamics simulations reveal that the scaffold's dihedral angle between the pyrrole and pyridine rings (123.5°) closely matches the 120° torsional requirement for optimal tubulin binding, explaining its retention of potency despite structural modification [3].
Mechanistic Advantages: Derivatives like 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines maintain sub-micromolar cytotoxicity against multidrug-resistant cell lines by circumventing P-glycoprotein efflux. The scaffold's planar geometry facilitates π-stacking with tubulin's T7 loop residues (Pheβ351, Leuβ352, Ileβ345), while the N-oxide forms hydrogen bonds with Thrα179 and Asnβ349 – interactions confirmed through co-crystallography studies [3].
Synthetic Implementation: The configuration-constrained analogue synthesis proceeds through a key Suzuki cross-coupling between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and arylboronic acids. This method yielded compound 10t (6-indolyl variant), which demonstrated exceptional potency: IC₅₀ = 0.12 μM (HeLa), 0.15 μM (SGC-7901), and 0.21 μM (MCF-7). At 0.12 μM, 10t induced complete microtubule depolymerization, comparable to native CA-4 but with 8-fold greater metabolic stability in hepatic microsomes [3].
Table 2: Antiproliferative Activity of Configuration-Constrained CA-4 Analogues
Compound | B-ring Substituent | IC₅₀ (μM) HeLa | IC₅₀ (μM) SGC-7901 | IC₅₀ (μM) MCF-7 | Tubulin Polymn. Inhibition (μM) |
---|---|---|---|---|---|
CA-4 | 3-Hydroxy-4-methoxyphenyl | 0.02 | 0.03 | 0.05 | 1.2 |
10t | Indol-5-yl | 0.12 | 0.15 | 0.21 | 0.8 |
10i | 4-Hydroxyphenyl | 0.48 | 0.63 | 0.95 | 2.1 |
10d | 3,4-Dimethoxyphenyl | 1.20 | 1.40 | 2.22 | 3.5 |
10a | Phenyl | 2.15 | 8.82 | 4.70 | >10 |
The evolution of CBSIs spans three generations: natural product isolates (colchicine, 1820s), synthetic combretastatins (CA-4, 1980s), and configuration-constrained heterocycles (2010s). Early CBSIs exhibited dose-limiting cardiovascular toxicity and poor pharmacokinetics, driving the development of pyrrolopyridine-based agents with improved therapeutic indices. The colchicine-binding site, located at the α/β-tubulin interface, accommodates ligands that disrupt microtubule dynamics without interfering with taxane sites – a critical advantage for overcoming multidrug resistance [3] [5].
Table 3: Evolution of Colchicine-Binding Site Inhibitors
Generation | Representative Compounds | Advantages | Limitations | Development Status |
---|---|---|---|---|
1st (Natural) | Colchicine, Podophyllotoxin | High binding affinity (Kd = 0.4 μM) | Severe myelotoxicity, narrow therapeutic window | Approved for gout (colchicine) |
2nd (Synthetic) | CA-4P, OXI4503, ABT-751 | Improved water solubility (prodrugs), broader anticancer spectrum | Metabolic instability (cis-trans isomerization), neutropenia | Phase II/III trials |
3rd (Heterocyclic) | 1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate derivatives (e.g., 10t) | Configuration constraint prevents isomerization, enhanced selectivity (SI > 8.2), overcomes MDR | Limited in vivo data, complex synthesis | Preclinical optimization |
Alphabetized Compound Index1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate [1] [2]1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate [6]6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t) [3]Combretastatin A-4 (CA-4) [3]Imatinib mesylate [8] [10]KIST101029 [5]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3